4-((2-Methoxyphenyl)thio)butan-2-one
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Overview
Description
4-((2-Methoxyphenyl)thio)butan-2-one is an organic compound with the molecular formula C11H14O2S It is a thioether derivative of butanone, characterized by the presence of a methoxyphenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)thio)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzenethiol with 4-chlorobutan-2-one under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxybenzenethiol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce 4-chlorobutan-2-one to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Methoxyphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-((2-Methoxyphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one:
4-(2-Methoxyphenyl)butan-2-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
4-((2-Methoxyphenyl)thio)butan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(12)7-8-14-11-6-4-3-5-10(11)13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
PYMCIFQTJFXNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1OC |
Origin of Product |
United States |
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